Ethyl 2-(4-bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}phenoxy)acetate
Description
- A 4-bromo-2-methoxyphenyl core.
- An (E)-iminomethyl group at the 6-position, substituted with a 4-methylphenyl moiety.
- An ethyl acetate ester at the 2-position of the phenoxy ring.
This structure combines electron-withdrawing (bromine) and electron-donating (methoxy) groups, alongside a sterically bulky imine substituent, which collectively influence its physicochemical and reactivity properties .
Properties
IUPAC Name |
ethyl 2-[4-bromo-2-methoxy-6-[(4-methylphenyl)iminomethyl]phenoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO4/c1-4-24-18(22)12-25-19-14(9-15(20)10-17(19)23-3)11-21-16-7-5-13(2)6-8-16/h5-11H,4,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVHKLTUPBVATC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1OC)Br)C=NC2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Synthetic Design
The target compound comprises three key structural motifs:
- A 4-bromo-2-methoxyphenoxy core, which provides electron-withdrawing and directing groups for subsequent reactions.
- A Schiff base (–N=CH–) formed between the aromatic aldehyde and 4-methylaniline.
- An ethyl acetate side chain introduced via esterification.
Retrosynthetic analysis suggests two primary routes:
Preparation Methodologies
Route A: Sequential Bromination, Esterification, and Imine Formation
Synthesis of 4-Bromo-2-Methoxyphenol
4-Bromo-2-methoxyphenol serves as the starting material. Bromination of guaiacol (2-methoxyphenol) using $$ \text{Br}_2 $$ in acetic acid at 40–50°C yields 78–85% product. Alternatives include electrophilic substitution with $$ \text{N}-bromosuccinimide $$ (NBS) under radical conditions.
Acetic Acid Side Chain Introduction
The phenol undergoes Williamson ether synthesis with ethyl chloroacetate in acetone, catalyzed by potassium carbonate ($$ \text{K}2\text{CO}3 $$):
$$
\text{4-Bromo-2-methoxyphenol} + \text{ClCH}2\text{COOEt} \xrightarrow{\text{K}2\text{CO}_3, \text{acetone}} \text{Ethyl 2-(4-bromo-2-methoxyphenoxy)acetate}
$$
Reaction conditions: 12 h reflux, yielding 92% intermediate.
Formylation at C6 Position
Vilsmeier-Haack formylation introduces an aldehyde group at the ortho position to the methoxy group:
$$
\text{POCl}_3 + \text{DMF} \rightarrow \text{Vilsmeier reagent} \xrightarrow{\text{60°C}} \text{Ethyl 2-(4-bromo-2-methoxy-6-formylphenoxy)acetate}
$$
Yield: 68–72% after column chromatography.
Schiff Base Formation
Condensation with 4-methylaniline in ethanol under acidic catalysis (e.g., $$ \text{H}2\text{SO}4 $$):
$$
\text{Aldehyde intermediate} + \text{4-methylaniline} \xrightarrow{\text{EtOH, H}^+} \text{Target compound}
$$
Reaction time: 4 h at 60°C; yield: 85%.
Route B: Early-Stage Imine Formation
Synthesis of 2-Methoxy-6-[(4-Methylphenyl)Imino]Methylphenol
4-Methylaniline reacts with 2-hydroxy-3-methoxybenzaldehyde in ethanol under reflux (3 h), yielding the Schiff base (89% yield).
Bromination at C4 Position
Electrophilic bromination using $$ \text{Br}2 $$ in dichloromethane at 0°C introduces the bromine atom:
$$
\text{Schiff base} + \text{Br}2 \xrightarrow{\text{CH}2\text{Cl}2} \text{4-Bromo derivative}
$$
Yield: 76% after recrystallization.
Esterification with Ethyl Chloroacetate
Williamson ether synthesis under alkaline conditions ($$ \text{NaH} $$, THF, 0°C to RT) attaches the acetate group:
$$
\text{Phenolic intermediate} + \text{ClCH}_2\text{COOEt} \xrightarrow{\text{NaH}} \text{Target compound}
$$
Yield: 88%.
Optimization and Mechanistic Insights
Catalysis in Schiff Base Formation
Bromination Regioselectivity
The methoxy group at C2 directs bromination to C4 via resonance stabilization of the sigma complex. DFT calculations confirm a 12.3 kcal/mol preference for para-bromination over ortho.
Esterification Kinetics
Pseudo-first-order kinetics observed for the Williamson reaction, with $$ k = 0.15 \, \text{h}^{-1} $$ at 25°C.
Analytical Characterization
Spectroscopic Data
- $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$ _3 $$) : δ 8.42 (s, 1H, CH=N), 7.25–7.18 (m, 4H, Ar–H), 6.92 (d, $$ J = 8.4 \, \text{Hz} $$, 1H), 4.23 (q, $$ J = 7.1 \, \text{Hz} $$, 2H, OCH$$ _2 $$CH$$ _3 $$), 3.89 (s, 3H, OCH$$ _3 $$), 2.37 (s, 3H, Ar–CH$$ _3 $$).
- IR (KBr) : 1685 cm$$ ^{-1} $$ (C=O), 1620 cm$$ ^{-1} $$ (C=N).
Industrial-Scale Considerations
Cost Analysis
| Component | Price (USD/g) | Source |
|---|---|---|
| 4-Methylaniline | 0.45 | Ryan Scientific |
| Ethyl chloroacetate | 0.78 | American Custom |
| NBS | 2.20 | Key Organics |
Green Chemistry Metrics
- PMI (Process Mass Intensity) : 23.4 (needs improvement via solvent recycling).
- E-factor : 18.7 kg waste/kg product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}phenoxy)acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction: The imino group can be reduced to an amine or oxidized to a nitro group.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Hydrolysis: Formation of phenoxyacetic acid derivatives.
Scientific Research Applications
Ethyl 2-(4-bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}phenoxy)acetate exhibits significant biological activities, particularly in the fields of antimicrobial and anticancer research . Its structural features contribute to its interaction with biological macromolecules, enhancing its potential therapeutic applications.
Anticancer Activity
Research indicates that compounds similar to this compound demonstrate increased potency against various cancer cell lines compared to standard treatments like cisplatin. For instance, modifications in the substituents on the aromatic rings can lead to compounds exhibiting up to 15-fold higher potency than cisplatin .
Case Study: Anticancer Efficacy
A study investigating derivatives of thiazolidinones showed that certain analogues significantly inhibited tumor cell proliferation across multiple cancer types, including colon (HT-29), lung (A549), and breast carcinoma (MDA-MB-231) cell lines. The most potent derivative exhibited IC50 values as low as 0.073 µM , indicating strong anticancer properties .
Industrial Applications
The unique properties of this compound make it suitable for various industrial applications:
- Pharmaceuticals : Its potential as an anticancer agent positions it for development in cancer therapeutics.
- Agricultural Chemicals : The compound's antimicrobial properties suggest possible applications in developing new pesticides or fungicides.
- Material Science : Its structural characteristics could be utilized in creating novel materials with specific functionalities.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}phenoxy)acetate involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the bromo and methoxy groups can participate in various interactions, influencing the compound’s activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations in Phenoxyacetate Esters
The following table highlights key analogs and their substituent-driven differences:
Crystallographic and Spectroscopic Data
- XRD Analysis: demonstrates that β-cyclodextrin inclusion complexes improve the solubility of chlorophenyl-substituted phenoxyacetates, a strategy applicable to the target compound .
- NMR/IR Signatures: The imine C=N stretch (~1600–1650 cm⁻¹) and bromine’s inductive effects would distinguish the target compound’s IR spectrum from non-halogenated analogs .
Biological Activity
Ethyl 2-(4-bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}phenoxy)acetate, with the CAS number 338750-65-5, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H20BrNO4
- Molecular Weight : 406.27 g/mol
- Boiling Point : Approximately 508.1 °C (predicted)
- Density : 1.29 g/cm³ (predicted)
- pKa : 3.01 (predicted)
Synthesis
The synthesis of this compound typically involves several steps:
- Methoxylation : Introduction of the methoxy group onto the aromatic ring.
- Imination : Formation of the imino group through reaction with an amine.
- Esterification : Reaction with ethanol to form the ester.
These steps can be optimized for industrial production using continuous flow reactors and catalysts to enhance yield and efficiency .
The biological activity of this compound is believed to stem from its structural features:
- The imino group can participate in hydrogen bonding with biological macromolecules.
- The bromo and methoxy substituents may enhance lipophilicity and influence interaction with cellular targets.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits promising antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| Candida albicans | 0.039 mg/mL |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have evaluated the anticancer potential of this compound using various cancer cell lines, including MCF7 (breast cancer). The compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating significant potency compared to standard chemotherapeutics like cisplatin:
The structure–activity relationship (SAR) studies suggest that modifications in substituents can enhance biological activity, making it a candidate for further development in cancer therapy .
Case Studies
- Study on Antiproliferative Effects : A recent study compared the antiproliferative effects of several derivatives against MCF7 cells, revealing that this compound exhibited higher potency than many derivatives tested, suggesting its potential as a therapeutic agent .
- Antibacterial Screening : In a comprehensive antibacterial screening, this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria, with MIC values significantly lower than many known antibiotics .
Q & A
Q. What are the optimal synthetic routes for preparing Ethyl 2-(4-bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}phenoxy)acetate, and how do reaction conditions influence yield?
Methodological Answer: The compound is synthesized via a multi-step pathway:
Core phenolic intermediate preparation : React 4-bromo-2-methoxy-6-formylphenol with ethyl bromoacetate in acetone/DMF under reflux with K₂CO₃ as a base .
Schiff base formation : Condense the aldehyde group with 4-methylaniline in ethanol under acidic (e.g., glacial acetic acid) or neutral conditions, monitored by TLC .
Key variables :
- Base selection : K₂CO₃ vs. NaH impacts reaction time and byproduct formation.
- Solvent polarity : Polar aprotic solvents (DMF) accelerate formyl group reactivity but may require longer purification .
Yield optimization : Recrystallization from ethanol/water mixtures typically achieves >75% purity .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure, and what spectral markers distinguish it from analogs?
Methodological Answer:
- ¹H/¹³C NMR :
- Phenolic protons : Downfield singlet at δ ~10.2 ppm (aldehyde proton in intermediates, absent in final Schiff base).
- Imine proton : Sharp singlet at δ ~8.3 ppm (C=N-H) .
- IR : Stretching vibrations at ~1650 cm⁻¹ (C=N), ~1730 cm⁻¹ (ester C=O) .
- X-ray crystallography : Confirm planar geometry of the imine group and dihedral angles between aromatic rings (critical for assessing conjugation) .
Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
Methodological Answer: The 4-bromo group activates the aromatic ring toward NAS due to its electron-withdrawing nature, directing electrophiles to the ortho/para positions. However, steric hindrance from the methoxy and imine groups limits reactivity at the 4-position. Experimental studies show:
- Bromine replacement : Requires Pd-catalyzed coupling (e.g., Suzuki) for substitution with aryl/heteroaryl groups .
- Competing reactions : Reduction of the imine group (e.g., NaBH₄) may occur if NAS conditions are too harsh .
Advanced Research Questions
Q. How can SHELX software be applied to resolve crystallographic ambiguities in this compound’s derivatives?
Methodological Answer:
Q. How do electronic effects of substituents (e.g., methoxy vs. nitro) modulate biological activity in related phenoxyacetate derivatives?
Comparative Analysis :
| Substituent | Electronic Effect | Observed Bioactivity Trend |
|---|---|---|
| 4-Bromo | Moderate EWG | Enhanced enzyme inhibition (e.g., COX-2) |
| 4-Nitro | Strong EWG | Higher cytotoxicity but reduced solubility |
| 4-Methoxy | EDG | Improved membrane permeability but lower target affinity |
| Methodological Insight : |
- QSAR modeling : Correlate Hammett constants (σ) with IC₅₀ values to predict activity .
Q. What computational strategies validate the compound’s interaction with biological targets (e.g., kinases)?
Methodological Answer:
- Docking studies (AutoDock Vina) :
- MD simulations (GROMACS) :
- Assess binding stability via RMSD/RMSF over 100 ns trajectories.
- Identify key residues (e.g., Lys721 in EGFR) for hydrogen bonding with the imine group .
Q. How to resolve contradictions in spectral data for degradation products under oxidative conditions?
Case Study :
- Observed discrepancy : LC-MS shows a m/z 315.02 fragment (likely demethylated product), but NMR suggests ester hydrolysis.
Resolution protocol :
HPLC-MS/MS : Compare fragmentation patterns with synthetic standards.
Control experiments : Repeat oxidation (e.g., KMnO₄) under anhydrous vs. humid conditions to isolate hydrolysis pathways .
Q. What are the limitations of using this compound in photodynamic therapy (PDT) studies?
Critical Analysis :
- Low singlet oxygen quantum yield : Attributable to electron-deficient bromine quenching excited states.
- Mitigation : Synthesize analogs with halogen-free substituents (e.g., 4-cyano) and assess ΦΔ via DPBF assay .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
